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Compound of Interest

Compound Name: cis(Z)-p-Methoxymethylcinnamate

CAS No.: 19310-29-3

Cat. No.: B095063

Get Quote

Executive Summary
As a Senior Application Scientist, I frequently encounter the need to rigorously differentiate

stereoisomers in phytochemical research and dermatological formulation. CAS 19310-29-3

specifically designates the cis (Z) isomer of methyl p-methoxycinnamate, a naturally occurring

phenylpropanoid derivative. Unlike its more thermodynamically stable trans (E) counterpart, the

cis-isomer exhibits unique photobiological behaviors and solubility profiles critical for advanced

UV-filter formulations and anti-inflammatory therapeutics. This guide establishes the

authoritative baseline for its physicochemical properties, mechanistic pathways, and self-

validating experimental protocols.

Chemical Identity & Structural Mechanics
The biological activity of methoxylated cinnamic acid derivatives is heavily dictated by their

stereochemistry and substitution patterns. The methoxy (-OCH3) group at the para position

acts as an electron-donating group, enhancing the electron density of the aromatic ring, which

is pivotal for its UV-absorbing capabilities 1. Furthermore, the esterification of the carboxyl
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group increases the molecule's lipophilicity, facilitating superior penetration through biological

membranes compared to the free acid form 2.

Table 1: Physicochemical Properties of CAS 19310-29-3

Property Value / Description

Chemical Name Methyl (Z)-3-(4-methoxyphenyl)prop-2-enoate

Common Name cis-Methyl p-methoxycinnamate

CAS Registry Number 19310-29-3

Molecular Formula C11H12O3

Molecular Weight 192.21 g/mol

IUPAC Standard InChIKey VEZIKIAGFYZTCI-YVMONPNESA-N

Structural Motif Monomethoxybenzene, Alkyl cinnamate

Mechanistic Pathways: Photoprotection & Anti-
Inflammation
The dual efficacy of CAS 19310-29-3 lies in its capacity to act both as a photon sink and a

biochemical modulator 3. Upon UV irradiation, the cis-isomer undergoes photo-excitation. The

conjugated pi-electron system absorbs high-energy photons, dissipating the energy via non-

radiative pathways (often involving reversible cis-trans isomerization), thereby preventing the

generation of Reactive Oxygen Species (ROS). Concurrently, in biological matrices, the

compound exhibits potent anti-inflammatory properties by inhibiting protein denaturation—a

key precursor to the inflammatory cascade 4.
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Fig 1: Photoprotective and anti-inflammatory mechanism of action for CAS 19310-29-3.
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Safety, Handling, & Toxicity Profile
Handling CAS 19310-29-3 requires strict adherence to GHS safety protocols. While it is a

naturally derived compound, concentrated synthetic or extracted forms present specific

occupational hazards 5.

Hazards Identification: Classified as a skin and eye irritant. It carries GHS hazard statements

H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause

respiratory irritation).

Handling Rationale: Because the compound is lipophilic, it can easily absorb through the

stratum corneum. Therefore, handling must occur within a chemical fume hood using nitrile

gloves (which offer superior resistance to lipophilic esters compared to standard latex).

Spill Protocol (Self-Validating): In the event of a spill, do not use water, as the compound's

high LogP renders aqueous cleanup ineffective. Use an organic absorbent (e.g., vermiculite)

followed by a wipe-down with ethanol. Validation Step: Verify the cleanup by checking the

area with a portable UV lamp (254 nm); the absence of fluorescence or absorption shadows

confirms complete removal.

Self-Validating Experimental Protocols
As researchers, we must design experiments that inherently prove their own reliability. Below

are two field-proven protocols for working with CAS 19310-29-3.

Protocol A: HPLC Quantification of UV-Induced cis/trans
Isomerization
Causality: The cis-isomer is thermodynamically driven to isomerize into the trans-isomer under

UV stress. To utilize this compound in photoprotective formulations, we must quantify this

conversion rate. We select a C18 column because it effectively resolves the subtle steric

differences between the Z and E isomers based on their hydrophobic interactions with the

stationary phase. Self-Validation: The inclusion of an aluminum-wrapped dark-control aliquot

ensures that any observed isomerization is strictly due to the UV irradiation and not an artifact

of the mobile phase acidity or thermal degradation in the autosampler.

Step-by-Step Methodology:
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Standard Preparation: Dissolve 10 mg of CAS 19310-29-3 in 10 mL of HPLC-grade

methanol to create a 1 mg/mL stock solution.

Aliquot Division: Split the stock into two 5 mL amber vials. Wrap Vial A (Dark Control) entirely

in aluminum foil. Expose Vial B (Test) to a solar simulator (UVA/UVB, 50 mJ/cm²) for 30

minutes.

Chromatographic Setup: Equip the HPLC with a C18 reversed-phase column (250 x 4.6 mm,

5 µm). Set the column temperature to 30°C.

Mobile Phase: Utilize an isocratic elution using Acetonitrile:Water (60:40 v/v) at a flow rate of

1.0 mL/min.

Detection: Set the UV/Vis detector to 290 nm (the approximate

for methoxycinnamates).

Execution & Validation: Inject 10 µL of Vial A. A single peak should elute, validating baseline

purity and stability. Inject 10 µL of Vial B. The appearance of a secondary peak at a different

retention time confirms isomerization. Calculate the Area Under the Curve (AUC) ratio to

determine the Z/E conversion percentage.

Protocol B: In Vitro Anti-Inflammatory Assay via BSA
Denaturation Inhibition
Causality: Inflammation often involves the denaturation of tissue proteins. We use Bovine

Serum Albumin (BSA) as an in vitro proxy. When heated, BSA denatures and aggregates,

increasing the solution's turbidity. CAS 19310-29-3 stabilizes the protein structure, preventing

this turbidity. Self-Validation: We run a positive control (Diclofenac sodium) alongside the test

compound. If the positive control fails to inhibit turbidity, the entire assay is invalidated,

ensuring we do not report false negatives for the cinnamate ester.

Step-by-Step Methodology:

Reagent Preparation: Prepare a 1% aqueous solution of BSA. Prepare test solutions of CAS

19310-29-3 in a minimal volume of DMSO (to ensure solubility), diluted with phosphate-

buffered saline (PBS, pH 6.4) to concentrations ranging from 0.1 to 10 µg/mL.
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Reaction Mixture: In standard test tubes, combine 0.2 mL of 1% BSA, 2.8 mL of PBS, and

2.0 mL of the test solution.

Controls:

Negative Control: 2.0 mL of PBS/DMSO vehicle (represents maximum denaturation).

Positive Control: 2.0 mL of Diclofenac sodium (standard anti-inflammatory benchmark).

Incubation & Thermal Stress: Incubate all tubes at 37°C for 15 minutes to allow compound-

protein binding. Subsequently, heat the tubes in a water bath at 70°C for exactly 10 minutes

to induce denaturation.

Cooling & Measurement: Rapidly cool the tubes in an ice bath to halt the reaction. Measure

the absorbance (turbidity) of each tube at 660 nm using a UV-Vis spectrophotometer.

Data Synthesis: Calculate the percentage of inhibition using the formula: % Inhibition = 100 *

(1 - (Abs_test / Abs_control)). Validate the assay by confirming the Diclofenac standard

achieves >70% inhibition before recording the test compound's efficacy.

References
4-methoxycinnamate methyl ester, (Z)
Methyl p-methoxycinnamate, cis Source: NIST Chemistry WebBook URL
Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic
Acid from Plant Origin Source: MDPI URL
Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-
Inflammatory Agent Source: Semantic Scholar URL
Source: PubChem (National Institutes of Health)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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